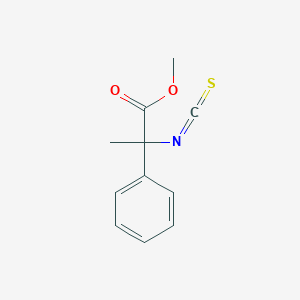

methyl 2-phenyl-N-(thioxomethylene)alaninate

Description

Methyl 2-phenyl-N-(thioxomethylene)alaninate is a structurally complex alanine derivative characterized by a phenyl group at the α-carbon and a thioxomethylene (C=S) moiety attached to the amino group. This compound combines features of amino acid esters and thiocarbonyl systems, which may confer unique reactivity, stability, and functional properties.

Properties

IUPAC Name |

methyl 2-isothiocyanato-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKQMAZPNPPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-phenyl-N-(thioxomethylene)alaninate typically involves the reaction of phenylalanine derivatives with thioxomethylene reagents under specific conditions. One common method involves the use of methyl phenylalaninate as a starting material, which is then reacted with thioxomethylene compounds in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl 2-phenyl-N-(thioxomethylene)alaninate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

Reduction: Reduction of the thioxomethylene group can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or thioxomethylene groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with different properties and applications .

Scientific Research Applications

Methyl 2-phenyl-N-(thioxomethylene)alaninate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research into the medicinal properties of this compound and its derivatives includes exploring their potential as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-phenyl-N-(thioxomethylene)alaninate involves its interaction with specific molecular targets and pathways. The thioxomethylene group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, increasing its efficacy.

The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied. Research into these mechanisms can provide insights into the compound’s potential therapeutic and industrial uses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The thioxomethylene group distinguishes methyl 2-phenyl-N-(thioxomethylene)alaninate from other alaninate derivatives:

Table 2: Structural Features of Comparable Compounds

Table 3: Physicochemical Properties

*Estimated based on structural analogs.

Stability and Environmental Considerations

- Diastereomer Stability : Valifenalate’s diastereomers require careful separation for optimal efficacy, suggesting that stereochemistry in the target compound could similarly impact performance .

- Toxicity: Thiophene fentanyl hydrochloride () underscores the importance of toxicological profiling for novel thiocarbonyl compounds, as unstudied derivatives may pose unforeseen risks .

Biological Activity

Methyl 2-phenyl-N-(thioxomethylene)alaninate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and molecular interactions of this compound, supported by case studies and experimental data.

Synthesis

The synthesis of this compound typically involves the reaction of phenylalanine derivatives with thioxomethylene reagents. The resulting compounds are subjected to various purification techniques, including recrystallization and chromatography, to obtain high-purity samples for biological testing.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests showed that the compound is effective against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative microorganisms.

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | 0.50 |

These results suggest that this compound could be developed into a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) revealed that while the compound exhibits antimicrobial properties, it also possesses varying levels of cytotoxicity. The IC50 values were determined to assess the safety profile of the compound:

| Cell Line | IC50 (μM) |

|---|---|

| HaCat | 45 |

| BALB/c 3T3 | 60 |

These findings indicate that while this compound demonstrates promising antimicrobial effects, careful consideration of its cytotoxicity is essential for potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and relevant biological targets such as MurD and DNA gyrase. The binding energies calculated from these studies suggest a strong affinity of the compound for these targets, which correlates with its observed antimicrobial activity.

Key Interactions

The docking results reveal several critical interactions:

- Hydrogen Bonds : The compound forms hydrogen bonds with key amino acid residues in the active sites of MurD and DNA gyrase.

- Pi-Pi Stacking : Aromatic interactions contribute to the stability of the binding complex.

The binding energy values obtained from these studies indicate that this compound is comparable to established antibiotics like ciprofloxacin.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical strains of resistant bacteria. Results showed a significant reduction in bacterial growth compared to controls.

- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on various cancer cell lines, highlighting its selective toxicity towards tumor cells while sparing normal cells at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.